molecular formula C9H5BrN2O4 B1417173 Methyl 6-bromo-2-cyano-3-nitrobenzoate CAS No. 1807210-62-3

Methyl 6-bromo-2-cyano-3-nitrobenzoate

Cat. No.: B1417173
CAS No.: 1807210-62-3
M. Wt: 285.05 g/mol
InChI Key: MTCGWPRPTLIMJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-bromo-2-cyano-3-nitrobenzoate is a substituted benzoate ester featuring a bromine atom at the 6-position, a cyano group at the 2-position, and a nitro group at the 3-position of the aromatic ring. This compound’s unique substitution pattern imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The electron-withdrawing nature of the nitro and cyano groups enhances the electrophilicity of the aromatic ring, facilitating nucleophilic substitution reactions at the bromine site. Its ester functionality also allows for further derivatization, such as hydrolysis or transesterification .

Properties

IUPAC Name

methyl 6-bromo-2-cyano-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O4/c1-16-9(13)8-5(4-11)7(12(14)15)3-2-6(8)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCGWPRPTLIMJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1C#N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-2-cyano-3-nitrobenzoate typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by nitration and cyano group introduction. The reaction conditions often require specific reagents and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-2-cyano-3-nitrobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents.

    Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.

    Reduction: The primary product is the corresponding amine derivative.

    Oxidation: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Methyl 6-bromo-2-cyano-3-nitrobenzoate is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.

    Biology: Employed in the development of biochemical assays and as a probe in molecular biology studies.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 6-bromo-2-cyano-3-nitrobenzoate involves its interaction with specific molecular targets, depending on the context of its application. For instance, in chemical reactions, it may act as an electrophile or nucleophile, facilitating various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s reactivity and applications can be contextualized by comparing it to structurally related benzoate esters:

Methyl 6-amino-2-bromo-3-methoxybenzoate (CAS: 1340366-76-8)
  • Substituents: 6-amino, 2-bromo, 3-methoxy.
  • Key Differences: The amino and methoxy groups are electron-donating, contrasting with the electron-withdrawing cyano and nitro groups in the target compound. The amino group enhances nucleophilicity at the 6-position, enabling coupling reactions, whereas the nitro group in the target compound promotes electrophilic aromatic substitution or reduction reactions.
  • Applications: Used in medicinal chemistry for synthesizing bioactive molecules, leveraging its amino group for functionalization .
Methyl 3-nitrobenzoate
  • Substituents: 3-nitro (simpler structure without bromo or cyano groups).
  • Key Differences: Lacks bromine and cyano substituents, reducing steric hindrance and electronic complexity. The nitro group alone provides moderate electron-withdrawing effects, making the ester less reactive toward nucleophilic attack compared to the target compound.
  • Applications : A model compound for studying ester hydrolysis kinetics and nitro group reduction .
Sandaracopimaric Acid Methyl Ester
  • Substituents : A diterpene-derived methyl ester with fused cyclic structures (from resin acids).
  • Key Differences: Non-aromatic, with a complex tricyclic framework. Lumsden-Platker fragmentation patterns in mass spectrometry differ significantly from aromatic benzoates .
  • Applications : Studied in natural product chemistry for resin acid derivatives and their industrial applications .

Physical and Chemical Properties

A comparative analysis of key properties is summarized below:

Property Methyl 6-bromo-2-cyano-3-nitrobenzoate Methyl 6-amino-2-bromo-3-methoxybenzoate Methyl 3-nitrobenzoate
Molecular Weight (g/mol) ~285.1 ~260.1 ~181.1
Electron Effects Strongly electron-withdrawing (NO₂, CN) Electron-donating (NH₂, OCH₃) Moderately electron-withdrawing (NO₂)
Solubility Low in polar solvents due to nitro/cyano Moderate in polar aprotic solvents Soluble in acetone, DMSO
Reactivity High electrophilicity at C-6 (Br) Nucleophilic at C-6 (NH₂) Mild electrophilicity at C-3
Applications Pharmaceutical intermediates, agrochemicals Drug discovery, specialty chemicals Kinetic studies, catalysis

Notes:

  • The bromine atom in both brominated compounds enables cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), but the target compound’s electron-deficient aromatic ring may require specialized catalysts .
  • The cyano group in the target compound can act as a directing group in metal-catalyzed reactions or be reduced to an amine for further functionalization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-bromo-2-cyano-3-nitrobenzoate
Reactant of Route 2
Methyl 6-bromo-2-cyano-3-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.